molecular formula C12H17NO B2475144 5-Cyclopentyloxy-2-methylaniline CAS No. 1175920-64-5

5-Cyclopentyloxy-2-methylaniline

Cat. No. B2475144
CAS RN: 1175920-64-5
M. Wt: 191.274
InChI Key: AFEUTFTXQIXBGL-UHFFFAOYSA-N
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Description

5-Cyclopentyloxy-2-methylaniline is a chemical compound with the CAS Number: 1175920-64-5 . It has a molecular weight of 191.27 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(cyclopentyloxy)-2-methylaniline . The InChI code is 1S/C12H17NO/c1-9-6-7-11(8-12(9)13)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 .

Scientific Research Applications

  • DNA Methylation and Hydroxymethylation : DNA methylation plays a crucial regulatory role in mammalian genomes, often inherited across generations but also dynamic, suggesting active DNA demethylation pathways. The presence of 5-hydroxymethylcytosine in DNA, as found in Purkinje neurons, is significant for epigenetic regulation, implying roles for TET proteins in this process through conversion of 5-methylcytosine to 5-hydroxymethylcytosine (Tahiliani et al., 2009).

  • Carcinogenic Activity : 4-chloro-2-methylaniline, a compound related to 5-Cyclopentyloxy-2-methylaniline, showed carcinogenic activity through binding to macromolecules in rat liver, suggesting potential metabolic pathways and biochemical interactions (Hill et al., 1979).

  • Epigenetic Markers in Cancer : The loss of 5-hydroxymethylcytosine correlates with increasing morphologic dysplasia in melanocytic tumors, indicating its role as an epigenetic marker in tumor progression (Larson et al., 2013).

  • Transcriptional Repression in Mammalian Development : Cytosine residues in the DNA sequence are often methylated and involved in silencing of certain genes. The presence of 5-hydroxymethylcytosine and the related regulatory processes are crucial in understanding this mechanism (Nan et al., 1998).

  • Molecular Transformations : Chemical reactions involving similar compounds, such as the reaction of N-methylaniline with other chemical entities, might provide insights into the reactivity and potential applications of this compound in various chemical transformations (Kurihara et al., 1981).

  • DNA Methylation Profiling Techniques : Understanding the specificity of DNA methylation profiling techniques towards different cytosine modifications, including 5-methylcytosine and 5-hydroxymethylcytosine, is essential for interpreting data in epigenetic studies, which might be relevant for research involving this compound (Jin et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopentyloxy-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-7-11(8-12(9)13)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUTFTXQIXBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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